![molecular formula C18H19N3O4S B2986176 N-(2-carbamoylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide CAS No. 941888-82-0](/img/structure/B2986176.png)
N-(2-carbamoylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
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Description
N-(2-carbamoylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide, commonly known as CPTH2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTH2 has been shown to inhibit histone acetyltransferases (HATs) and has been implicated in a variety of cellular processes, including gene expression, DNA repair, and cell cycle regulation.
Scientific Research Applications
Organic Synthesis Applications
Research in organic synthesis has focused on the development of novel synthetic pathways and methodologies utilizing related compounds as intermediates or catalysts. For instance, the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization of various substituted 1-acyl-3-(2-bromophenyl)thioureas under mild conditions highlights the utility of related compounds in facilitating complex chemical transformations (Wang et al., 2008). Similarly, the design and synthesis of compounds for anticancer evaluation, as well as the exploration of antimicrobial agents through the creation of novel thiazole derivatives, underscore the broad applicability of these compounds in drug discovery and medicinal chemistry (Ravinaik et al., 2021).
Antimicrobial and Anticancer Evaluations
Several studies have synthesized new derivatives to evaluate their antimicrobial and anticancer activities. For example, the synthesis and screening of 2-phenylamino-thiazole derivatives as antimicrobial agents revealed some compounds with potent activity against both bacterial and fungal strains, suggesting potential for the development of new antimicrobial drugs (Bikobo et al., 2017). Similarly, the creation of biphenyl benzothiazole-2-carboxamide derivatives and their evaluation for diuretic activity demonstrate the potential of these compounds in therapeutic applications (Yar & Ansari, 2009).
Corrosion Inhibition
Research into the corrosion inhibition properties of synthesized derivatives, such as the study on thiosemicarbazide derivatives as carbon steel corrosion inhibitors in hydrochloric acid solution, illustrates the industrial application of these compounds. The findings indicate that these derivatives can significantly reduce corrosion rates, offering a promising approach to protecting metal surfaces in acidic environments (Shahabi et al., 2015).
properties
IUPAC Name |
2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c19-17(22)15-5-1-2-6-16(15)20-18(23)13-7-9-14(10-8-13)21-11-3-4-12-26(21,24)25/h1-2,5-10H,3-4,11-12H2,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPSQGYGDYIDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide |
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